molecular formula C13H11NO2 B1532381 5-(m-Tolyl)picolinic acid CAS No. 1226205-54-4

5-(m-Tolyl)picolinic acid

Cat. No.: B1532381
CAS No.: 1226205-54-4
M. Wt: 213.23 g/mol
InChI Key: IFLCAKMPPRCRCG-UHFFFAOYSA-N
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Description

5-(m-Tolyl)picolinic acid is a heterocyclic organic compound that contains a pyridine ring fused with a benzene ring. Its molecular formula is C13H11NO2, and it has a molecular weight of 213.23 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Tolyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale methods that are cost-effective and environmentally friendly. One such method involves the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) as the oxidizing agent . This method is scalable and can produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(m-Tolyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(m-Tolyl)picolinic acid is unique due to its specific structure, which includes a methyl group on the benzene ring

Biological Activity

5-(m-Tolyl)picolinic acid is an aromatic compound with a picolinic acid core, characterized by a meta-tolyl group at the 5-position. This compound has garnered interest in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in research and medicine.

Target of Action:
The primary target of this compound is Zinc Finger Proteins (ZFPs) . These proteins are crucial in various cellular processes, including viral replication and gene expression.

Mode of Action:
this compound interacts with ZFPs by binding to them, leading to structural changes that disrupt zinc binding. This inhibition affects normal cellular functions and can interfere with viral replication processes.

Biochemical Pathways:
The compound has been shown to influence the tryptophan metabolism pathway , which is essential for various physiological functions. Given that picolinic acid is a metabolite of tryptophan, it plays a role in modulating immune responses and neurotransmitter synthesis.

Pharmacokinetics

Picolinic acid, the parent compound of this compound, is produced in the human body at approximately 25-50 mg per day through the metabolism of tryptophan. The pharmacokinetic profile indicates that derivatives like this compound may exhibit similar absorption, distribution, metabolism, and excretion characteristics as picolinic acid.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antiviral Properties: Studies suggest that this compound may act as an antiviral agent by inhibiting ZFPs involved in viral replication.
  • Immunomodulatory Effects: Picolinic acid derivatives have shown potential as immunomodulators, which could be beneficial in treating infections and neurodegenerative disorders.
  • Herbicidal Activity: Molecular docking studies indicate that it may bind effectively to auxin-signaling proteins, suggesting potential applications as a herbicide in agricultural practices.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
2-Picolinic Acid2-Picolinic AcidAntimicrobial, neuroprotective
5-(p-Tolyl)picolinic Acid5-(p-Tolyl)picolinic AcidSimilar properties to 5-(m-Tolyl)
ClopyralidClopyralidHerbicide with auxin-like activity

The meta-substitution on the tolyl group in this compound distinguishes it from its para-substituted counterpart (5-(p-Tolyl)picolinic acid), potentially affecting its binding affinity and biological activity due to steric effects and electronic properties associated with the meta position.

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

  • Antiviral Research: A study demonstrated that derivatives of picolinic acid could inhibit viral replication by targeting ZFPs. This research opens avenues for developing antiviral therapies based on this compound's structure.
  • Herbicidal Applications: Molecular docking analyses revealed that certain derivatives exhibited strong affinities for auxin-signaling proteins. This suggests their potential as effective herbicides in agricultural settings, outperforming traditional herbicides like picloram .
  • Neuroprotective Effects: Investigations into the neuroprotective properties of picolinic acid derivatives indicated their potential in treating neurodegenerative diseases by modulating immune responses and neurotransmitter levels .

Properties

IUPAC Name

5-(3-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLCAKMPPRCRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679298
Record name 5-(3-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226205-54-4
Record name 5-(3-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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